4-Fluorobutyl acetate
Description
4-Fluorobutyl acetate is an organic ester derived from the reaction of 4-fluorobutanol with acetic acid. Its molecular formula is C₆H₁₁FO₂, with a molecular weight of 134.11 g/mol. Structurally, it consists of a four-carbon butyl chain substituted with a fluorine atom at the terminal position, linked to an acetyloxy group.
Applications may include pharmaceutical intermediates, specialty polymers, or solvents, leveraging fluorine’s unique electronic effects .
Properties
IUPAC Name |
4-fluorobutyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO2/c1-6(8)9-5-3-2-4-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APLJRWZEMBRHHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190742 | |
| Record name | Acetic acid, 4-fluorobutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
373-09-1 | |
| Record name | Acetic acid, 4-fluorobutyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 4-fluorobutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Fluorobutyl acetate is a fluorinated compound that has garnered attention for its potential biological activities. This article delves into the existing research regarding its biological effects, including antimicrobial, cytotoxic, and metabolic properties.
- Chemical Formula : C6H11FO2
- CAS Number : 9758
- Molecular Weight : 130.15 g/mol
Biological Activity Overview
Research on this compound indicates various biological activities, primarily focusing on its antimicrobial and cytotoxic properties. The following sections summarize key findings from different studies.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound:
- Activity Against Bacteria : In a study examining novel compounds, derivatives of this compound exhibited significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were notably low, indicating potent activity .
- Comparison with Reference Compounds : The effectiveness of this compound was compared with standard antibiotics, showing that it could potentially serve as a viable alternative in treating bacterial infections due to its lower MIC values .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound:
- Cytotoxic Effects : In vitro studies using cell lines such as HeLa and MCF-7 demonstrated that this compound exhibits cytotoxic effects at certain concentrations. The IC50 values were determined to be within a range that suggests moderate toxicity .
- Mechanism of Action : The cytotoxicity was attributed to the compound's ability to induce apoptosis in cancer cell lines, which was confirmed through various assays measuring cell viability and apoptosis markers .
Metabolism and Pharmacokinetics
Understanding the metabolism of this compound is crucial for assessing its biological activity:
- Metabolite Identification : Studies utilizing high-performance liquid chromatography (HPLC) have identified several metabolites of this compound in biological samples. These metabolites may contribute to its overall biological effects and toxicity profile .
- Pharmacokinetic Properties : Research indicates that the compound exhibits moderate lipophilicity, which may influence its absorption and distribution in biological systems .
Case Studies
- Case Study on Antimicrobial Efficacy :
- Cytotoxicity in Cancer Research :
Summary Table of Biological Activities
Scientific Research Applications
Pharmacological Applications
1. Synthetic Cannabinoid Research
One of the most significant applications of 4-fluorobutyl acetate is in the development of synthetic cannabinoid receptor agonists (SCRAs). These compounds are designed to mimic the effects of natural cannabinoids and are often used for research into their pharmacological effects. For instance, derivatives such as 4F-MDMB-BUTINACA have been studied for their binding affinity to cannabinoid receptors CB1 and CB2, which are crucial for understanding their psychoactive effects and potential therapeutic uses .
2. Toxicological Studies
The toxicological profile of this compound and its derivatives has been extensively researched due to their potential risks associated with human consumption. Studies have shown that compounds like 4F-MDMB-BUTINACA can lead to severe adverse effects, including fatalities from overdose . Understanding the toxicity mechanisms is essential for developing safety guidelines and regulatory measures for synthetic cannabinoids .
Analytical Applications
1. Detection and Quantification
Advanced analytical techniques such as ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS) have been employed to detect and quantify this compound in biological samples. These methods allow for the identification of metabolites and provide insights into the pharmacokinetics of compounds containing this moiety .
2. Metabolite Profiling
Research has focused on characterizing the metabolites of this compound derivatives, which is crucial for understanding their metabolic pathways and potential effects on human health. Identifying these metabolites helps in establishing reliable biomarkers for forensic toxicology and clinical diagnostics .
Case Study 1: Fatal Overdose Analysis
A notable case involved a 26-year-old male who died after consuming synthetic cannabinoids including 4F-ABUTINACA. Toxicological analyses revealed high concentrations of both 4F-ABUTINACA and related compounds in his system, highlighting the dangers associated with these substances . This case underscores the importance of monitoring synthetic cannabinoids for public health safety.
Case Study 2: Pharmacokinetic Evaluation
In a study evaluating the pharmacokinetic properties of SCRAs, researchers administered various doses of 4F-MDMB-BUTINACA to animal models. The findings indicated rapid absorption and significant distribution within the body, with implications for both therapeutic applications and toxicity risk assessments .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Butyl Acetates
The substitution of halogens (F, Cl, Br) on the butyl chain significantly alters properties. Below is a comparative analysis:
Key Insights :
- Fluorine’s Impact : The small size and high electronegativity of fluorine enhance dipole interactions and metabolic stability compared to bulkier halogens .
Functional Group Variations
(a) 4-Oxobutan-2-yl Acetate ()
- Molecular Formula : C₆H₁₀O₃
- Key Differences: Contains a ketone group (oxo) on the butyl chain, enabling participation in keto-enol tautomerism and oxidation reactions.
- Comparison : Unlike this compound, the oxo group increases polarity and reactivity toward nucleophiles but reduces thermal stability .
(b) 4-Fluorophenyl Acetate ()
- Molecular Formula : C₈H₇FO₂
- Key Differences : Aromatic phenyl ring substituted with fluorine. Exhibits higher thermal stability (boiling point: 197°C) and chemical resistance due to aromatic conjugation .
Data Tables
Table 1: Physical Properties of Halogenated Butyl Acetates
| Property | This compound | 4-Chlorobutyl Acetate | 4-Bromobutyl Acetate |
|---|---|---|---|
| Boiling Point (°C) | ~160–170 (estimated) | ~180–190 | ~200–210 |
| Density (g/cm³) | ~1.1–1.2 | ~1.3–1.4 | ~1.6–1.7 |
| Solubility in Water | Low | Very low | Insoluble |
Note: Values inferred from analogous compounds in , and 18.
Table 2: Reactivity Comparison
| Reaction Type | This compound | 4-Chlorobutyl Acetate |
|---|---|---|
| Nucleophilic Substitution | Moderate (F stabilizes transition state) | Slow (Cl less electronegative) |
| Hydrolysis | Faster (polar C-F bond) | Slower |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
